(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Catalog No.
S3005420
CAS No.
31571-14-9
M.F
C10H15NO2
M. Wt
181.235
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[...

CAS Number

31571-14-9

Product Name

(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

IUPAC Name

(1R,3E,4S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H15NO2

Molecular Weight

181.235

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+/t6-,10+/m1/s1

InChI Key

YRNPDSREMSMKIY-HAKKTOSXSA-N

SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C

Solubility

not available

The compound (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic structure characterized by a unique arrangement of functional groups and stereochemistry. This compound features a hydroxyimino group, which is known for its potential biological activity and reactivity in various

Involving (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can be categorized into several types:

  • Oxidation-Reduction Reactions: The hydroxyimino group can undergo oxidation to form oxime derivatives or reduction to yield amines.
  • Nucleophilic Addition Reactions: The carbonyl carbon in the bicyclic structure can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form double bonds or other functional groups.

These reactions are significant in understanding the compound's reactivity and potential transformations in biological systems.

The biological activity of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is an area of active research. Compounds with hydroxyimino groups often exhibit pharmacological properties such as:

  • Antimicrobial Activity: Hydroxyimino derivatives have shown potential against various microbial strains.
  • Antioxidant Properties: The presence of hydroxyl and imino groups can contribute to antioxidant activities, protecting cells from oxidative stress.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially leading to therapeutic applications in treating diseases.

The precise mechanisms of action and efficacy depend on the structural characteristics and the biological context in which these compounds are used .

Several synthesis methods have been reported for obtaining (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one:

  • Starting from Bicyclic Ketones: One common approach involves the reaction of bicyclic ketones with hydroxylamine derivatives under acidic or basic conditions to yield hydroxyimino compounds.
  • Use of Protecting Groups: Protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites on the molecule.
  • Multi-step Synthesis: A multi-step synthetic route may be necessary to construct the bicyclic framework while introducing the hydroxyimino functionality at a later stage.

These methods highlight the complexity of synthesizing this compound while ensuring high yield and purity.

The applications of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one are primarily focused on its potential medicinal properties:

  • Pharmaceutical Development: Due to its biological activity, this compound could serve as a lead structure for developing new drugs targeting infections or oxidative stress-related diseases.
  • Chemical Probes: It may also be utilized as a chemical probe in biological studies to elucidate mechanisms of action related to its biological effects.

Interaction studies for (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific proteins or enzymes using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Assays: Conducting assays in cellular models to determine the compound's effects on cell viability and function.
  • Computational Modeling: Utilizing computational methods to predict interactions at the molecular level and optimize structural features for enhanced activity.

These studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts.

When comparing (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with similar compounds, several noteworthy examples include:

Compound NameStructure TypeNotable FeaturesBiological Activity
3-Hydroxyamino-1-cyclopenteneCyclicHydroxylamine derivativeAntibacterial
5-Hydroxyiminopentanoic AcidLinearContains carboxylic acidAnti-inflammatory
4-Hydroxyiminobutyric AcidLinearShort-chain analogAntioxidant

Uniqueness

The uniqueness of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one lies in its bicyclic structure combined with a hydroxyimino group that may confer distinct pharmacological properties compared to linear analogs or simpler cyclic compounds. This structural complexity can lead to unique interactions within biological systems that are not observed with other similar compounds.

XLogP3

2.3

Dates

Modify: 2023-08-17

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